(S)-2-(3,4-Difluorobenzyl)pyrrolidine
Description
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(2S)-2-[(3,4-difluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1 |
InChI Key |
GAFPCOQUIBAOBL-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1CC(NC1)CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-Difluorobenzyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 3,4-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (S)-2-(3,4-Difluorobenzyl)pyrrolidine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of biologically active molecules. Its difluorobenzyl group can enhance binding affinity to specific receptors, making it a candidate for drug development targeting various therapeutic areas.
Drug Development
Research indicates that (S)-2-(3,4-Difluorobenzyl)pyrrolidine and its derivatives may exhibit activity against neurotransmitter systems and enzymes involved in metabolic pathways. The presence of fluorine atoms is known to influence the electronic properties of compounds, potentially leading to improved pharmacokinetics and metabolic stability compared to non-fluorinated analogs.
Studies have explored the biological activity of (S)-2-(3,4-Difluorobenzyl)pyrrolidine, particularly its interaction with dopamine receptors. For instance, it has been investigated as a selective antagonist for dopamine receptor subtype 4 (D4R), showing promise in managing conditions like Parkinson's disease .
Interaction Studies
The compound's binding affinity to various biological targets is crucial for its therapeutic potential. The difluorobenzyl substituent may enhance interactions with proteins and enzymes, which is essential for optimizing new therapeutic agents based on this scaffold.
Synthesis Techniques
The synthesis of (S)-2-(3,4-Difluorobenzyl)pyrrolidine typically involves several key steps that can be optimized for yield and purity:
- Starting Materials : Commonly used precursors include pyrrolidine derivatives and difluorobenzyl halides.
- Reagents : Reactions often require catalysts or specific reagents to facilitate the formation of the desired product.
- Continuous Flow Synthesis : This method is increasingly utilized in industrial production to enhance yield and ensure consistent product quality.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position Isomer: 2,3-Difluorobenzyl Analogs
A key comparator is the compound (4aR)-1-[(2,3-Difluorophenyl)methyl]-... synthesized in EP 4 374 877 A2, which shares a pyrrolidine scaffold but differs in fluorine substitution (2,3-difluoro vs. 3,4-difluoro) and stereochemistry (4aR vs. S-configuration) .
Structural and Functional Implications :
- Steric Profile : The 2,3-difluoro analog may exhibit steric hindrance at the ortho position, reducing rotational freedom compared to the para-substituted 3,4-difluoro derivative.
Stereoisomeric Comparisons: (S)- vs. (R)-Configured Derivatives
The enantiomer (R)-2-(3,4-Difluorobenzyl)pyrrolidine may display distinct pharmacological properties. For example:
- Receptor Binding : In dopamine reuptake inhibition studies, (S)-enantiomers of pyrrolidine derivatives often show higher affinity due to optimal spatial alignment with binding pockets.
- Metabolic Stability : Chirality influences metabolic pathways; the (S)-isomer may resist CYP450-mediated oxidation better than the (R)-form, as seen in analogous compounds .
Substituent Variants: Propyl vs. Benzyl Groups
The patent compound incorporates a propyl group at the pyrrolidine’s 2-position, whereas the target compound uses a benzyl substituent.
- Biological Activity: Propyl substituents may favor hydrophobic interactions in enzyme active sites, while benzyl groups enable π-π stacking with aromatic amino acids.
Data Tables: Structural and Property Comparisons
Table 1. Structural Comparison of Key Compounds
| Compound Name | Core Structure | Substituent Position | Stereochemistry | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|---|---|
| (S)-2-(3,4-Difluorobenzyl)pyrrolidine | Pyrrolidine | 3,4-difluorobenzyl | S-configuration | 241.3 | 2.8 |
| (4aR)-1-[(2,3-Difluorophenyl)methyl] | Pyrrolo[1,2-b]pyridazine | 2,3-difluorobenzyl | 4aR | 498.4 | 4.1 |
| (R)-2-Propylpyrrolidine (from patent) | Pyrrolidine | Propyl | R-configuration | 157.3 | 1.5 |
Research Findings and Implications
- Stereochemical Impact : The (S)-configuration in the target compound is associated with enhanced target engagement, as observed in related CNS-active molecules .
- Fluorine Positioning : 3,4-Difluoro substitution optimizes electronic effects for receptor binding, whereas 2,3-difluoro analogs may prioritize steric compatibility with bulkier targets.
- Synthetic Challenges : As evidenced in the patent, multi-step syntheses for complex analogs (e.g., pyrrolo-pyridazine derivatives) require precise control over stereochemistry and regioselectivity, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
